L-Psicose
Overview
Description
L-Psicose: , also known as L-Allulose, is a rare sugar that is a C-3 epimer of D-Fructose. It is found in very small quantities in nature and is considered a non-caloric sweetener. This compound has gained attention due to its potential health benefits, including its ability to reduce blood glucose levels and its low caloric value compared to traditional sugars .
Mechanism of Action
Target of Action
L-Psicose, also known as Allulose, is a rare sugar that has been found to interact with various enzymes in the body. The primary targets of this compound are the aldolases, specifically fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases . These enzymes play a crucial role in the glycolytic pathway, which is a metabolic pathway that converts glucose into pyruvate .
Mode of Action
This compound interacts with its targets, the aldolases, in a unique way. This interaction results in the formation of this compound from L-glyceraldehyde .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde into this compound and L-Sorbose . This process is facilitated by the aldolases, FruA and TagA, and fructose-1-phosphatase (YqaB) in a “one-pot” reaction . The DHAP is obtained from glucose through the glycolytic pathway .
Pharmacokinetics
It is known that this compound is produced from glucose and l-glyceraldehyde through a microbial fermentation strategy . This process involves the conversion of glucose to DHAP through the glycolytic pathway, followed by the synthesis of this compound from DHAP and L-glyceraldehyde .
Result of Action
The result of this compound’s action is the production of this compound and L-Sorbose from DHAP and L-glyceraldehyde . This process is facilitated by the aldolases and fructose-1-phosphatase in a “one-pot” reaction . The production of this compound can be increased by optimizing gene expression and deleting the gene cgl0331, which encodes the Zn-dependent alcohol dehydrogenase in Corynebacterium glutamicum .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the cost and instability of DHAP, a key substrate in the production of this compound, can affect the efficiency of this compound production . Additionally, the host cells and combinations of FruA or TagA with YqaB can also influence the yield of this compound .
Biochemical Analysis
Biochemical Properties
L-Psicose plays a significant role in biochemical reactions. It is produced by the epimerization of D-fructose, a process catalyzed by the enzyme D-tagatose 3-epimerase . This enzyme interacts with this compound, facilitating its conversion from D-fructose .
Cellular Effects
It is known that this compound has poor absorbance in the digestive tract, which results in almost no energy being derived from it . This property makes this compound a potential candidate for use in diets aimed at reducing caloric intake .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme D-tagatose 3-epimerase . This enzyme facilitates the conversion of D-fructose to this compound, indicating that this compound exerts its effects at the molecular level through enzyme activation .
Temporal Effects in Laboratory Settings
It is known that this compound is produced in small quantities in nature and is difficult to synthesize chemically .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Due to its low caloric value and poor absorbance in the digestive tract, it is unlikely to have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts D-fructose to this compound, a process catalyzed by the enzyme D-tagatose 3-epimerase . This indicates that this compound interacts with this enzyme in its metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Psicose can be synthesized through various methods, including enzymatic isomerization and chemical synthesis. One common method involves the isomerization of D-Fructose using enzymes such as D-Psicose 3-epimerase. This enzyme catalyzes the conversion of D-Fructose to this compound under mild conditions, typically at a pH of 7.0 and a temperature of 50°C .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, engineered strains of Escherichia coli have been developed to produce this compound from D-Glucose through a series of phosphorylation, epimerization, and dephosphorylation steps. This method has shown high yields and productivity, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions to produce this compound acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium to produce this compound alcohol.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: this compound acid
Reduction: this compound alcohol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
L-Psicose has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of various rare sugars and sugar derivatives.
Biology: It is studied for its potential role in reducing blood glucose levels and its effects on metabolic pathways.
Medicine: this compound is being investigated for its potential use as a low-calorie sweetener in diabetic diets and its ability to reduce fat accumulation.
Comparison with Similar Compounds
D-Fructose: A common sugar found in many fruits and vegetables.
D-Tagatose: Another rare sugar with similar properties to L-Psicose.
L-Sorbose: A sugar used in the production of vitamin C.
Comparison: this compound is unique due to its low caloric value and its ability to reduce blood glucose levels. Unlike D-Fructose, which is metabolized and contributes to caloric intake, this compound is poorly absorbed and excreted, making it an ideal non-caloric sweetener. Compared to D-Tagatose and L-Sorbose, this compound has shown more significant effects in reducing blood glucose levels and fat accumulation .
Properties
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
Record name | L-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16354-64-6 | |
Record name | Psicose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSICOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Psicose?
A1: this compound has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q2: What are the different isomeric forms of this compound found in solution?
A2: this compound exists in an equilibrium of different tautomeric forms in solution, including α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto form. [, ] The predominant tautomer in solution is often the α-furanose form. []
Q3: How can the different isomeric forms of this compound be distinguished?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a valuable tool for identifying and quantifying the different tautomeric forms of this compound in solution. [, ]
Q4: How is this compound produced?
A4: this compound is a rare sugar, meaning it is not readily found in nature. Several methods for this compound production have been explored, including: * Microbial conversion: Certain microorganisms, such as Gluconobacter frateurii IFO 3254, can convert allitol to this compound. [] * Enzymatic synthesis: Enzymes like L-ribose isomerase (L-RI) can be used to produce this compound from L-allose. [, ] Other enzymes, such as D-tagatose 3-epimerase, can convert L-fructose to this compound. [] * Chemical synthesis: this compound can be chemically synthesized from D-ribono-γ-lactone or L-ribono-γ-lactone through a multi-step process. []
Q5: What are the advantages and limitations of each this compound production method?
A5: Each method has its pros and cons:
* **Microbial conversion:** Advantages include the use of renewable resources and relatively simple processes. Limitations include low yields and the need for downstream purification.* **Enzymatic synthesis:** Advantages include high selectivity and specificity. Limitations include the need for purified enzymes and potential substrate costs.* **Chemical synthesis:** Advantages include precise control over reaction conditions. Limitations include multiple steps, potentially harsh reaction conditions, and the need for protecting groups.
Q6: Can this compound be produced on a large scale?
A6: Research is ongoing to develop scalable and cost-effective methods for this compound mass production. [] Optimizing existing methods and exploring novel approaches are crucial for meeting potential demands in food and pharmaceutical industries.
Q7: What is the impact of this compound on plant growth?
A7: Studies on Arabidopsis roots showed that this compound, unlike other ketohexose analogs, inhibited root growth. This inhibition is thought to be related to this compound phosphorylation by fructokinase, potentially triggering a signal-sensing pathway. []
Q8: Does this compound affect bacterial growth and metabolism?
A8: Research suggests that this compound demonstrates inhibitory effects on the growth, acid production, and water-insoluble glucan synthesis of Streptococcus mutans, a bacterium associated with dental caries. [] This suggests potential applications in dental health.
Q9: What other biological activities have been reported for this compound?
A9: While research is ongoing, some studies suggest potential benefits of this compound in various areas, including: * Blood sugar regulation: this compound might influence blood glucose levels, potentially benefiting individuals with diabetes. [] * Anti-obesity effects: this compound might impact lipid metabolism and contribute to weight management. [] * Antibacterial properties: this compound might exhibit inhibitory effects against certain bacterial strains. []
Q10: Can this compound be used in food products?
A10: Yes, this compound is recognized as a potential sweetener with low caloric value. Research suggests its presence in various existing food products, particularly confectionery and sauces, likely due to heat processing of high-sugar ingredients. []
Q11: Can this compound form supramolecular structures?
A11: Research at Kagawa University has demonstrated the ability of this compound to form supramolecular rare sugars (SRSs), single crystals with unique supramolecular structures. These structures can exhibit controllable optical rotation and have potential applications in material science and beyond. []
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